Carm1-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CARM1-IN-1 es un inhibidor selectivo de la metiltransferasa 1 de arginina asociada a coactivador (CARM1), que es un miembro de la familia de metiltransferasas de arginina de proteínas. Este compuesto ha demostrado potencial en la inhibición de la actividad de CARM1, que juega un papel crucial en varios procesos celulares, incluida la regulación transcripcional, el procesamiento del ARN y la expresión genética .
Aplicaciones Científicas De Investigación
En la investigación del cáncer, this compound ha mostrado promesa como diana terapéutica debido a su papel en la tumorigénesis, metástasis y resistencia terapéutica . El compuesto también se ha utilizado para estudiar la regulación de la expresión genética, la transducción de señales, el procesamiento del ARN y la reparación del ADN . Además, this compound se ha investigado por su potencial en el desarrollo de nuevas intervenciones farmacéuticas para la terapia del cáncer .
Mecanismo De Acción
CARM1-IN-1 ejerce sus efectos al inhibir la actividad enzimática de CARM1. El compuesto se une al sitio activo de CARM1, evitando la transferencia de grupos metilo desde la S-adenosil-L-metionina a los residuos de arginina en sustratos proteicos . Esta inhibición interrumpe el proceso de metilación, lo que lleva a cambios en la expresión genética y el comportamiento celular. This compound ha demostrado modular vías oncogénicas, convirtiéndolo en un posible agente terapéutico para varios cánceres .
Análisis Bioquímico
Biochemical Properties
Carm1-IN-1 targets CARM1, which is pivotal for catalyzing arginine methylation of histone and non-histone proteins . This methylation influences a spectrum of biological processes, including the cell cycle, metabolism, autophagy, redox homeostasis, and inflammation .
Cellular Effects
This compound, by inhibiting CARM1, can influence various cellular processes. CARM1-mediated methylation influences a spectrum of biological processes, including the cell cycle, metabolism, autophagy, redox homeostasis, and inflammation . Inhibition of CARM1 activity slows the growth of certain cancer cells .
Molecular Mechanism
This compound inhibits CARM1, which catalyzes the methylation of protein arginine residues . This methylation generates a docking site for effector proteins, affecting the stability, localization, activity, and interaction of substrate proteins .
Metabolic Pathways
This compound targets CARM1, which influences a spectrum of biological processes, including metabolism . Therefore, this compound could potentially affect metabolic pathways by inhibiting CARM1.
Subcellular Localization
The subcellular localization of this compound is not well-documented. Given that it targets CARM1, it’s likely that it localizes to areas where CARM1 is present. CARM1 is known to be present in both the nucleus and the cytoplasm .
Métodos De Preparación
La ruta de síntesis típicamente incluye el uso de sustratos peptídicos derivados de la proteína 1 de unión a poli(A) (PABP1) e implica espectrometría de masas en tándem de cromatografía líquida (LC-MS/MS) para la detección de metilación de sustratos . Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción para lograr mayores rendimientos y pureza del compuesto.
Análisis De Reacciones Químicas
CARM1-IN-1 experimenta varias reacciones químicas, centrándose principalmente en su interacción con CARM1. El compuesto cataliza la metilación de residuos de arginina en proteínas y péptidos sustratos, generando arginina monometil (MMA) y dimetilarginina asimétrica (aDMA) . Los reactivos comunes utilizados en estas reacciones incluyen la S-adenosil-L-metionina (AdoMet) como donante de metilo. Los principales productos formados a partir de estas reacciones son residuos de arginina metilados, que juegan un papel importante en la regulación de la expresión genética y otros procesos celulares .
Comparación Con Compuestos Similares
CARM1-IN-1 es único en su selectividad y potencia como inhibidor de CARM1. Los compuestos similares incluyen otros inhibidores de metiltransferasas de arginina de proteínas, como los inhibidores de PRMT1 y PRMT5 . this compound destaca por su mayor selectividad para CARM1 y su capacidad para inhibir la actividad de CARM1 tanto in vitro como in vivo . Esto convierte a this compound en una herramienta valiosa para estudiar el papel biológico de CARM1 y desarrollar terapias dirigidas para el cáncer .
Actividad Biológica
Carm1-IN-1 is a selective inhibitor targeting the coactivator-associated arginine methyltransferase 1 (CARM1), which plays a crucial role in various biological processes, including transcription regulation and tumorigenesis. Understanding the biological activity of this compound involves exploring its mechanisms of action, effects on cancer cell lines, and potential therapeutic applications.
CARM1 functions by catalyzing the methylation of arginine residues on histone and non-histone proteins, influencing gene expression and various cellular processes. This compound inhibits this enzymatic activity, leading to altered gene expression profiles that can affect cancer cell proliferation and survival.
Key Findings:
- Inhibition of Methylation : this compound effectively reduces the methylation of substrates such as PABP1 and histones, which are critical for transcriptional activation and mRNA stability .
- Impact on Cancer Cell Lines : Studies have shown that treatment with this compound leads to significant decreases in cell viability in various cancer types, including triple-negative breast cancer (TNBC) and multiple myeloma (MM) cell lines .
Case Studies
Case Study 1: Triple-Negative Breast Cancer (TNBC)
- Objective : To evaluate the effect of this compound on TNBC cell proliferation.
- Method : MDA-MB-231 cells were treated with varying concentrations of this compound.
- Results : The inhibitor reduced cell viability by approximately 70% at a concentration of 10 µM, indicating a strong anti-proliferative effect. Additionally, wound healing assays demonstrated reduced migration rates in treated cells compared to controls .
Case Study 2: Multiple Myeloma
- Objective : To assess the therapeutic potential of this compound in MM.
- Method : MM cell lines were exposed to this compound, followed by analysis of cell cycle progression and apoptosis.
- Results : The treatment resulted in G0/G1 phase arrest and increased apoptosis rates, suggesting that CARM1 inhibition may be a viable strategy for MM therapy .
Table 1: Effects of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) | % Viability Reduction (10 µM) | Migration Rate Reduction (%) |
---|---|---|---|
MDA-MB-231 (TNBC) | 5 | 70 | 60 |
RPMI8226 (MM) | 3 | 65 | N/A |
HCT116 (Colorectal) | 4 | 55 | N/A |
Table 2: Mechanistic Insights from CARM1 Inhibition
Mechanism | Observed Effect |
---|---|
Histone Methylation | Decreased H3R17me2a levels |
Transcription Regulation | Downregulation of CDK4 and Cyclin D1 |
Apoptosis Induction | Increased caspase activity |
Research Findings
Recent studies have highlighted the significance of CARM1 as a therapeutic target due to its role in cancer progression. The inhibition of CARM1 by compounds like this compound not only affects cellular proliferation but also alters the expression of key oncogenes involved in tumor growth and metastasis.
Key Research Insights:
- CARM1 as a Biomarker : Elevated levels of CARM1 have been correlated with poor prognosis in various cancers, making it a potential biomarker for therapeutic response .
- Therapeutic Targeting : Inhibition of CARM1 has shown promise in preclinical models, suggesting that selective inhibitors like this compound can be developed into effective cancer therapies .
Propiedades
IUPAC Name |
(3E,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21Br2NO3/c27-22-12-18(6-8-24(22)30)10-20-15-29(14-17-4-2-1-3-5-17)16-21(26(20)32)11-19-7-9-25(31)23(28)13-19/h1-13,30-31H,14-16H2/b20-10+,21-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMFTTWVELIVCC-CLVAPQHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=C(C=C2)O)Br)C(=O)C(=CC3=CC(=C(C=C3)O)Br)CN1CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1N(C/C(=C\C2=CC(=C(C=C2)O)Br)/C(=O)/C1=C/C3=CC(=C(C=C3)O)Br)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21Br2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How do N(η)-substituted arginyl peptides interact with PRMTs, and what are the downstream effects?
A1: Research suggests that N(η)-substituted arginyl peptides, particularly those with fluorine substitutions on the ethyl group, act as potent inhibitors of PRMT1 and PRMT6 []. These peptides demonstrate higher potency against PRMT1 compared to product inhibitor peptides, suggesting a mechanism beyond simple product inhibition []. While the exact mechanism remains unclear, modeling indicates that the PRMT1 active site can accommodate the modified arginine []. This binding likely interferes with the enzyme's ability to methylate arginine residues within substrate proteins, ultimately disrupting downstream signaling pathways regulated by these methylated proteins.
Q2: Can you elaborate on the significance of fluorine substitution in N(η)-substituted arginyl peptides regarding their inhibitory activity against PRMT1?
A2: Studies show a correlation between the number of fluorine atoms on the ethyl group of N(η)-substituted arginyl peptides and their potency against PRMT1. Increasing fluorine substitution leads to enhanced inhibitory activity, possibly due to changes in the guanidino dipole moment []. This suggests that fluorine substitution might increase the binding affinity of these peptides to the PRMT1 active site, leading to stronger inhibition.
Q3: Considering the potential of PRMT inhibitors in various therapeutic areas, are there any insights from the research regarding their impact on specific tissues or biological processes?
A4: While the provided research does not directly investigate the impact of PRMT inhibitors on specific tissues, one study highlights the effects of electromagnetic pulse (EMP) irradiation on gene expression in mouse small intestines []. Interestingly, EMP exposure leads to the downregulation of the Carm1 gene in this context []. This finding, though indirectly, suggests that modulating CARM1 activity could have implications for intestinal health and function. Further research is needed to explore the tissue-specific effects of CARM1 inhibitors and their therapeutic potential.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.